Tert-butyl 4-(2-propynylamino)benzoate
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Overview
Description
Tert-butyl 4-(2-propynylamino)benzoate is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is a solid at room temperature and is often used in various chemical research and industrial applications.
Preparation Methods
The synthesis of tert-butyl 4-(2-propynylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate and propargylamine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(2-propynylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(2-propynylamino)benzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-propynylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propynylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrolysis reactions, releasing the active amine moiety .
Comparison with Similar Compounds
Tert-butyl 4-(2-propynylamino)benzoate can be compared with other similar compounds, such as:
Tert-butyl 4-aminobenzoate: Lacks the propynyl group, making it less reactive in certain chemical reactions.
4-(2-Propynylamino)benzoic acid: Lacks the tert-butyl ester group, which affects its solubility and reactivity.
Tert-butyl 4-(prop-2-yn-1-ylamino)benzoate: Similar structure but with slight variations in the propynyl group, leading to different reactivity and applications.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 4-(prop-2-ynylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHCOTTZGIWYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435345 |
Source
|
Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112888-76-3 |
Source
|
Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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